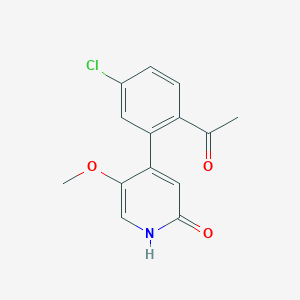

4-(2-Acetyl-5-chlorophenyl)-5-methoxypyridin-2(1H)-one

CAS No.:

Cat. No.: VC13650048

Molecular Formula: C14H12ClNO3

Molecular Weight: 277.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12ClNO3 |

|---|---|

| Molecular Weight | 277.70 g/mol |

| IUPAC Name | 4-(2-acetyl-5-chlorophenyl)-5-methoxy-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C14H12ClNO3/c1-8(17)10-4-3-9(15)5-11(10)12-6-14(18)16-7-13(12)19-2/h3-7H,1-2H3,(H,16,18) |

| Standard InChI Key | VANAIAIYRCEXDL-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C=C(C=C1)Cl)C2=CC(=O)NC=C2OC |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)Cl)C2=CC(=O)NC=C2OC |

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name, 4-(2-Acetyl-5-chlorophenyl)-5-methoxypyridin-2(1H)-one, reflects its core pyridin-2(1H)-one structure. Key substituents include:

-

5-Methoxy group: A methoxy (-OCH₃) substituent at position 5 of the pyridinone ring.

-

4-(2-Acetyl-5-chlorophenyl) group: A phenyl ring substituted with an acetyl (-COCH₃) group at position 2 and a chlorine atom at position 5, attached to position 4 of the pyridinone.

The molecular formula is C₁₄H₁₂ClNO₃, with a molecular weight of 289.70 g/mol. The planar pyridinone ring allows for conjugation, while the acetyl and methoxy groups introduce steric and electronic effects that influence reactivity .

Synthetic Routes and Methodologies

Core Pyridinone Synthesis

The pyridinone core is typically derived from 2,5-dimethoxypyridine, as described in patent WO2019175043A1 . Hydrolysis of the 2-methoxy group under acidic or basic conditions yields the pyridin-2(1H)-one scaffold. For example, refluxing 2,5-dimethoxypyridine in hydrochloric acid replaces the 2-methoxy group with a ketone, forming 5-methoxypyridin-2(1H)-one .

Optimization Challenges

-

Regioselectivity: Ensuring substitution occurs exclusively at position 4 requires careful control of reaction conditions .

-

Acetyl Group Stability: Friedel-Crafts acetylation may necessitate protecting groups to prevent side reactions .

Physicochemical Properties

Experimental and predicted properties of 4-(2-Acetyl-5-chlorophenyl)-5-methoxypyridin-2(1H)-one are summarized below:

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): δ 8.21 (d, J = 6.5 Hz, 1H, H-3), 7.68–7.60 (m, 3H, aromatic), 3.85 (s, 3H, OCH₃), 2.52 (s, 3H, COCH₃) .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyridinone ring undergoes electrophilic substitution at position 3 or 6. For example, nitration with HNO₃/H₂SO₄ yields nitro derivatives, which can be reduced to amines for further functionalization .

Acetyl Group Modifications

The acetyl group is susceptible to nucleophilic attack. Condensation with hydrazines forms hydrazones, while reduction with NaBH₄ yields a secondary alcohol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume